pKa values and isoelectric point of 3,5-dimethoxy beta-phenylalanine
pKa values and isoelectric point of 3,5-dimethoxy beta-phenylalanine
An In-Depth Technical Guide to the pKa Values and Isoelectric Point of 3,5-dimethoxy-β-phenylalanine
Abstract
This technical guide provides a comprehensive analysis of the acid-base properties of 3,5-dimethoxy-β-phenylalanine, a synthetic amino acid of interest in medicinal chemistry and drug development. We will delve into the theoretical principles governing its pKa values and isoelectric point (pI), offering predictive estimations based on structural analysis and substituent effects. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these critical physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how molecular structure dictates the behavior of novel compounds in aqueous environments.
Introduction: The Significance of pKa and pI in Drug Development
3,5-dimethoxy-β-phenylalanine is a non-proteinogenic amino acid, a structural isomer of the proteinogenic α-amino acid, phenylalanine. Its unique structure, featuring a β-amino group and two methoxy substituents on the phenyl ring, makes it a valuable scaffold in the design of peptidomimetics and other novel therapeutic agents.[1] The stability of β-amino acids against proteolytic degradation is a key advantage in drug design.[1]
Understanding the ionization behavior of such a molecule is paramount. The acid dissociation constants (pKa values) of the ionizable groups—the carboxylic acid and the amino group—and the resulting isoelectric point (pI) are fundamental parameters that dictate:
-
Solubility: The charge state of a molecule significantly impacts its solubility in aqueous media, a critical factor for formulation and bioavailability.
-
Absorption and Permeability: The ability of a drug candidate to cross biological membranes is often dependent on its charge, with neutral species typically exhibiting higher lipophilicity.
-
Receptor Binding: The ionization state of functional groups can dramatically affect the interactions with a biological target.
-
Pharmaceutical Formulation: Knowledge of pKa and pI is essential for developing stable, effective, and compatible drug formulations.
This guide will first establish the theoretical framework for predicting these values and then provide robust methodologies for their experimental verification.
Theoretical Framework and Predictive Analysis
The ionization state of an amino acid is a function of the solution's pH. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the protonated (acid) and deprotonated (conjugate base) forms of an ionizable group.[2][3][4][5]
Baseline Compound: Phenylalanine
To predict the properties of our target molecule, we must first consider its parent compound, phenylalanine. Phenylalanine has two ionizable groups: the α-carboxyl group and the α-amino group.[6][7]
| Functional Group | Typical pKa Range | Phenylalanine pKa[6][8][9][10] |
| α-Carboxyl (-COOH) | 1.8 - 2.4[2][5] | ~1.83 |
| α-Ammonium (-NH3+) | 8.8 - 9.7[2][5] | ~9.13 |
For amino acids with non-ionizable side chains, the isoelectric point (pI) is the pH at which the molecule has no net charge and exists predominantly as a zwitterion.[11][12][13] It is calculated by averaging the pKa values of the carboxyl and amino groups.[14][15]
pI = (pKa₁ + pKa₂) / 2
For phenylalanine, the pI is approximately (1.83 + 9.13) / 2 = 5.48.[6]
The Influence of the β-Position
Moving the amino group from the α-carbon to the β-carbon, as in β-phenylalanine, slightly alters the electronic environment. The electron-withdrawing inductive effect of the carboxyl group on the amino group is diminished due to the increased distance. This makes the β-amino group slightly more basic (higher pKa) than its α-counterpart. Conversely, the influence of the amino group on the carboxyl group is also reduced.
Substituent Effects: The Role of 3,5-Dimethoxy Groups
The two methoxy (-OCH₃) groups at the meta-positions (3 and 5) of the phenyl ring are the most significant structural modification. A methoxy group exerts two opposing electronic effects:[16][17]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma bonds. This effect decreases with distance.[16][18]
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions.[16][19][20]
In the case of 3,5-dimethoxy-β-phenylalanine, the methoxy groups are meta to the point of attachment of the amino-propanoic acid side chain. At the meta position, the resonance effect is negligible. Therefore, the dominant influence is the electron-withdrawing inductive effect (-I) .[16][17]
Impact on pKa₁ (Carboxyl Group): The two meta-methoxy groups inductively pull electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion (-COO⁻) after deprotonation.[21][22] A more stable conjugate base corresponds to a stronger acid.
-
Prediction: The pKa₁ of 3,5-dimethoxy-β-phenylalanine is expected to be lower (more acidic) than that of unsubstituted β-phenylalanine.
Impact on pKa₂ (Amino Group): The inductive electron withdrawal from the phenyl ring reduces the electron density at the β-carbon and, consequently, on the nitrogen atom of the amino group. This makes the lone pair of electrons on the nitrogen less available to accept a proton. A less available lone pair signifies a weaker base.
-
Prediction: The pKa₂ of the conjugate acid (-NH₃⁺) of 3,5-dimethoxy-β-phenylalanine is expected to be lower (less basic) than that of unsubstituted β-phenylalanine.
Predicted Values and Charge Distribution
Based on the analysis above, we can predict the acid-base properties of 3,5-dimethoxy-β-phenylalanine.
Table 1: Predicted Physicochemical Properties
| Parameter | Phenylalanine (Reference) | 3,5-dimethoxy-β-phenylalanine (Predicted) | Rationale for Change |
| pKa₁ (-COOH) | ~1.83[6][8] | < 1.8 | Inductive electron withdrawal by two meta-methoxy groups stabilizes the carboxylate anion. |
| pKa₂ (-NH₃⁺) | ~9.13[6][8] | < 9.1 | Inductive electron withdrawal reduces electron density on the nitrogen, making it a weaker base. |
| pI | ~5.48[6] | < 5.45 | As both pKa values are predicted to decrease, their average will also decrease. |
The following diagram illustrates the relationship between pH and the charge state of the molecule.
Caption: Ionization states of 3,5-dimethoxy-β-phenylalanine vs. pH.
Experimental Determination of pKa and pI
While predictions provide valuable estimates, empirical determination is the gold standard. The following section details the protocols for accurately measuring these properties.
Potentiometric Titration for pKa Determination
Potentiometric titration is a highly precise and common method for determining pKa values in the 2-12 range.[23][24] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is found at the midpoint of the buffer region on the titration curve.[25]
Workflow for Potentiometric Titration
Caption: Experimental workflow for pKa determination by potentiometric titration.
Detailed Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[25]
-
Sample Preparation:
-
Accurately weigh a sample of 3,5-dimethoxy-β-phenylalanine to prepare a solution of known concentration (e.g., 5 mM).
-
Dissolve the sample in a solution of constant ionic strength, typically 0.15 M KCl, to minimize activity coefficient fluctuations.[25]
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of the amino group.[25]
-
-
Titration - Leg 1 (Determining pKa₁):
-
Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.
-
If the initial pH is above 3, add 0.1 M HCl dropwise to lower the pH to ~1.5, ensuring the carboxyl group is fully protonated.
-
Begin the titration by adding small, precise increments (e.g., 0.05 mL) of standardized, carbonate-free 0.1 M NaOH.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Titration - Leg 2 (Determining pKa₂):
-
Continue the titration past the first equivalence point (the steepest part of the curve, typically pH 3-8).
-
Continue adding increments of 0.1 M NaOH through the second buffer region and past the second equivalence point (typically pH > 11).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points.
-
The pH at the half-equivalence point volume for the first buffer region is equal to pKa₁.[25]
-
The pH at the volume halfway between the first and second equivalence points is equal to pKa₂.
-
The isoelectric point (pI) can be calculated as the average of the determined pKa₁ and pKa₂.
-
UV-Vis Spectrophotometry for pKa Determination
This method is an excellent alternative, especially for compounds with very low or high pKa values or those with low solubility.[24] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.
Detailed Protocol:
-
Spectral Scans:
-
Prepare two stock solutions of the analyte at the same concentration in a highly acidic buffer (e.g., pH 1) and a highly basic buffer (e.g., pH 12) to obtain the spectra of the fully protonated (+1 charge) and fully deprotonated (-1 charge) species, respectively.
-
Scan both solutions across a suitable UV range (e.g., 220-350 nm) to identify analytical wavelengths where the absorbance difference between the two species is maximal.
-
-
pH-Dependent Measurements:
-
Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa ranges (e.g., from pH 1.0 to 3.0 for pKa₁ and pH 8.0 to 10.0 for pKa₂ in 0.2 pH unit increments).
-
Prepare a sample of the analyte in each buffer, ensuring the final concentration is identical in all samples.
-
Measure the absorbance of each sample at the pre-determined analytical wavelength.
-
-
Data Analysis:
Conclusion
The acid-base properties of 3,5-dimethoxy-β-phenylalanine are dictated by its unique chemical structure. Theoretical analysis, grounded in the principles of substituent effects, predicts that the two electron-withdrawing methoxy groups at the meta positions will lower both the pKa of the carboxylic acid and the amino group compared to unsubstituted phenylalanine. This, in turn, results in a lower isoelectric point. For drug development professionals, these predicted values serve as a crucial starting point for understanding the compound's likely behavior. However, for definitive characterization required for regulatory submission and advanced formulation, these predictions must be confirmed through rigorous experimental methods such as potentiometric titration or UV-Vis spectrophotometry, as detailed in this guide.
References
-
Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. (n.d.). Al-Mustaqbal University College. Retrieved February 26, 2026, from [Link]
-
Amino acid pKa and pKi values. (n.d.). Isca Biochemicals. Retrieved February 26, 2026, from [Link]
-
L-Phenylalanine. (n.d.). PubChem, National Institutes of Health. Retrieved February 26, 2026, from [Link]
-
An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved February 26, 2026, from [Link]
-
pKa values of amino acids. (n.d.). Star Republic: Guide for Biologists. Retrieved February 26, 2026, from [Link]
-
pKa Values for Common Alpha Amino Acids. (n.d.). Document source not specified. Retrieved February 26, 2026, from [Link]
-
Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems. (n.d.). Pearson. Retrieved February 26, 2026, from [Link]
-
Ševčík, J., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved February 26, 2026, from [Link]
-
Measurement of Acidity (pKa). (n.d.). ECETOC. Retrieved February 26, 2026, from [Link]
-
What is the role of methoxy group in phenol acidic strength? (2018, November 4). Quora. Retrieved February 26, 2026, from [Link]
-
LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson–Hasselbalch Equation, and Isoelectric Points. Retrieved February 26, 2026, from [Link]
-
The Henderson Hasselbach Equation and Amino Acid pH Evolution. (2018, February 11). YouTube. Retrieved February 26, 2026, from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 26, 2026, from [Link]
-
LibreTexts. (2023, May 18). 26.2 Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved February 26, 2026, from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 26, 2026, from [Link]
-
Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (And How To Calculate Them). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]
-
LibreTexts. (2022, July 18). 7.4: Acid-base Properties of Phenols. Retrieved February 26, 2026, from [Link]
-
Acid-Base Properties of Phenols. (n.d.). Chemical Bonding and Organic Chemistry. Retrieved February 26, 2026, from [Link]
-
LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. Retrieved February 26, 2026, from [Link]
-
How to calculate pKa. (2022, March 14). BYJU'S. Retrieved February 26, 2026, from [Link]
-
LibreTexts. (2025, July 30). 12.3: Amino Acids and Isoelectric Points. Retrieved February 26, 2026, from [Link]
-
Why do electron withdrawing groups increase the acidity of carboxylic acids? (2020, February 27). Quora. Retrieved February 26, 2026, from [Link]
-
Zwitterions and Isoelectric Point – MCAT Biochemistry. (2022, November 7). MedSchoolCoach. Retrieved February 26, 2026, from [Link]
-
How to Calculate the Isoelectric Point of Amino Acids? (n.d.). MtoZ Biolabs. Retrieved February 26, 2026, from [Link]
-
Impact of Electron-Donating Groups on Acidity. (n.d.). Scribd. Retrieved February 26, 2026, from [Link]
-
Explain the difference in the pKa values of the carboxyl groups. (n.d.). Study Prep in Pearson+. Retrieved February 26, 2026, from [Link]
-
(a) The isoelectric point (pI) of phenylalanine is pH 5.5. Draw t... (n.d.). Study Prep in Pearson+. Retrieved February 26, 2026, from [Link]
-
D-Phenylalanine (PAMDB000992). (n.d.). P. aeruginosa Metabolome Database. Retrieved February 26, 2026, from [Link]
-
LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved February 26, 2026, from [Link]
-
(a) The isoelectric point (pI) of phenylalanine is pH 5.5... (n.d.). Vaia. Retrieved February 26, 2026, from [Link]
-
DL-beta-Phenylalanine. (n.d.). PubChem, National Institutes of Health. Retrieved February 26, 2026, from [Link]
-
Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]
-
Amino Acids. (n.d.). Doctor 2024. Retrieved February 26, 2026, from [Link]
-
Solved 9. The isoelectric point (pl) of phenylalanine is pH... (2020, May 15). Chegg.com. Retrieved February 26, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (n.d.). EPFL. Retrieved February 26, 2026, from [Link]
-
Phenylalanine. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024, May 9). PMC. Retrieved February 26, 2026, from [Link]
Sources
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points [ns1.almerja.com]
- 3. Amino Acids and Henderson-Hasselbalch Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.wou.edu [cdn.wou.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Phenylalanine - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
- 13. medschoolcoach.com [medschoolcoach.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. 7.5 Acid-Base Properties of Phenols – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. echemi.com [echemi.com]
- 22. quora.com [quora.com]
- 23. acdlabs.com [acdlabs.com]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
